2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid
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Description
2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative. Its molecular weight is 217.96 . The IUPAC name for this compound is (2,6-difluoro-3-(methoxymethoxy)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is 1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 . This code provides a unique representation of the molecule’s structure.Mechanism of Action
The mechanism of action for 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is not specified in the search results. Boronic acids are mild Lewis acids and can form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can influence their mechanisms of action .
Safety and Hazards
The safety information for 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
[2,6-difluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESQJCMPOFWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCOC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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